4-Methyl-3-[(phenylsulfonyl)amino]benzoic acid
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Overview
Description
4-Methyl-3-[(phenylsulfonyl)amino]benzoic acid is an organic compound with the molecular formula C14H13NO4S It is characterized by a benzoic acid core substituted with a methyl group at the 4-position and a phenylsulfonylamino group at the 3-position
Mechanism of Action
Target of Action
The primary target of 4-Methyl-3-[(phenylsulfonyl)amino]benzoic acid is β-catenin . β-catenin is a protein that plays a crucial role in cell adhesion and gene transcription. It is particularly important in the Wnt signaling pathway, which is involved in cellular proliferation and differentiation .
Mode of Action
This compound interacts with β-catenin via direct affinity interaction within the C-terminal two-thirds (a.a. 301-670) of the Armadillo repeat region (a.a. 136–686) . This interaction induces β-catenin ubiquitination and proteasomal degradation .
Biochemical Pathways
The compound affects the Wnt signaling pathway by reducing the levels of β-catenin . This can lead to a decrease in the transcription of Wnt target genes, which are involved in cell proliferation and differentiation .
Pharmacokinetics
Like other benzoic acid derivatives, it is likely to be absorbed in the gastrointestinal tract, distributed throughout the body, metabolized in the liver, and excreted in the urine .
Result of Action
By inducing the degradation of β-catenin, this compound can inhibit the proliferation of cells that rely on the Wnt signaling pathway . This makes it a potential therapeutic agent for diseases characterized by abnormal Wnt signaling, such as certain types of cancer .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the pH of the surrounding environment can affect the compound’s ionization state and, consequently, its absorption and distribution . Additionally, the presence of other substances, such as food or drugs, can impact the compound’s metabolism and excretion .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-3-[(phenylsulfonyl)amino]benzoic acid typically involves the following steps:
Nitration: The starting material, 4-methylbenzoic acid, undergoes nitration to introduce a nitro group at the 3-position.
Reduction: The nitro group is then reduced to an amino group using a reducing agent such as iron powder in the presence of hydrochloric acid.
Sulfonylation: The resulting 3-amino-4-methylbenzoic acid is then reacted with benzenesulfonyl chloride in the presence of a base such as pyridine to form the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
4-Methyl-3-[(phenylsulfonyl)amino]benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction of the sulfonyl group can yield sulfinyl or thiol derivatives.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic substitution reactions typically require catalysts such as iron(III) chloride or aluminum chloride.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Sulfinyl or thiol derivatives.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
4-Methyl-3-[(phenylsulfonyl)amino]benzoic acid has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the treatment of certain diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Comparison with Similar Compounds
Similar Compounds
4-Methyl-3-[(phenylsulfonyl)amino]benzamide: Similar structure but with an amide group instead of a carboxylic acid group.
4-Methyl-3-[(phenylsulfonyl)amino]benzonitrile: Similar structure but with a nitrile group instead of a carboxylic acid group.
4-Methyl-3-[(phenylsulfonyl)amino]benzyl alcohol: Similar structure but with a hydroxyl group instead of a carboxylic acid group.
Uniqueness
4-Methyl-3-[(phenylsulfonyl)amino]benzoic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both the methyl and phenylsulfonylamino groups on the benzoic acid core allows for unique interactions with molecular targets, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
3-(benzenesulfonamido)-4-methylbenzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO4S/c1-10-7-8-11(14(16)17)9-13(10)15-20(18,19)12-5-3-2-4-6-12/h2-9,15H,1H3,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WYTGFCVQKKIPEP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)O)NS(=O)(=O)C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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